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Compound of Interest

Compound Name:
2-(4-(Benzyloxy)-1H-indol-3-

yl)acetonitrile

Cat. No.: B027840 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 2-(4-(benzyloxy)-1H-indol-3-
yl)acetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds,

most notably in the field of tryptamine-based therapeutics. This document, intended for a

scientific audience, delves into its chemical identity, synthesis, physicochemical properties, and

applications, with a focus on the causal relationships behind experimental methodologies.

Chemical Identity and Physicochemical Properties
2-(4-(benzyloxy)-1H-indol-3-yl)acetonitrile, commonly known as 4-benzyloxyindole-3-

acetonitrile, is an aromatic heterocyclic compound belonging to the indole derivative family. The

presence of the benzyloxy protecting group at the 4-position of the indole ring is crucial for its

role in multi-step syntheses, preventing unwanted side reactions of the hydroxyl group. Its

nitrile functionality serves as a versatile precursor for the elaboration of the ethylamine side

chain characteristic of many tryptamines.

Table 1: Physicochemical Properties of 2-(4-(benzyloxy)-1H-indol-3-yl)acetonitrile
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Property Value Source(s)

IUPAC Name
2-(4-(benzyloxy)-1H-indol-3-

yl)acetonitrile
-

Common Name
4-Benzyloxyindole-3-

acetonitrile
[1]

CAS Number 1464-11-5 [1][2]

Molecular Formula C₁₇H₁₄N₂O [1][2]

Molecular Weight 262.31 g/mol [1][2]

Appearance Light brown solid [1]

Melting Point 97-100 °C [1]

Solubility
Soluble in Dichloromethane

(DCM), Ethyl Acetate
[1]

Canonical SMILES
C1=CC=C(C=C1)COC2=CC=

C3C(=C2)C(=CN3)CC#N
[3]

InChIKey
OCROQGOQZBRSBQ-

UHFFFAOYSA-N
[3]

Synthesis and Mechanism
The synthesis of 2-(4-(benzyloxy)-1H-indol-3-yl)acetonitrile can be approached through

various routes. A prevalent and efficient method involves the conversion of the corresponding

indole-3-carboxaldehyde. This approach is favored for its high yield and operational simplicity.

Synthesis from 4-Benzyloxyindole-3-carboxaldehyde
A robust, one-step conversion of 4-benzyloxyindole-3-carboxaldehyde to 2-(4-(benzyloxy)-1H-
indol-3-yl)acetonitrile has been developed, offering an efficient route to this key intermediate.

[4] This method circumvents the need for the preparation of a gramine intermediate, which can

be challenging for 4-substituted indoles.[4]

Reaction Scheme:
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Synthesis of 2-(4-(benzyloxy)-1H-indol-3-yl)acetonitrile

4-Benzyloxyindole-3-carboxaldehyde

2-(4-(benzyloxy)-1H-indol-3-yl)acetonitrile
89% yield

1. NaBH₄, MeOH/NH₂CHO
2. NaCN

Click to download full resolution via product page

Caption: One-step synthesis from the corresponding carboxaldehyde.

Mechanistic Insights:

The reaction proceeds through a two-step, one-pot sequence. First, the aldehyde group of 4-

benzyloxyindole-3-carboxaldehyde is reduced to the corresponding alcohol by sodium

borohydride (NaBH₄) in a mixed solvent system of methanol (MeOH) and formamide

(NH₂CHO). The formamide is crucial for achieving high yields. Following the reduction, the

introduction of sodium cyanide (NaCN) facilitates a nucleophilic substitution of the hydroxyl

group, forming the nitrile. The in situ formation of the alcohol and its subsequent conversion to

the nitrile in a single pot enhances the efficiency of this process.

Detailed Experimental Protocol
The following protocol is a representative procedure based on the one-step conversion of

indole-3-carboxaldehydes to indole-3-acetonitriles.[4]

Materials:

4-Benzyloxyindole-3-carboxaldehyde

Sodium borohydride (NaBH₄)

Methanol (MeOH), anhydrous
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Formamide (NH₂CHO), anhydrous

Sodium cyanide (NaCN)

Silica gel for column chromatography

Appropriate organic solvents for extraction and chromatography (e.g., ethyl acetate,

hexanes)

Procedure:

To a solution of 4-benzyloxyindole-3-carboxaldehyde in a 1:1 mixture of methanol and

formamide, add sodium borohydride (approx. 1.3 molar equivalents) in portions at room

temperature with stirring.

After the reduction of the aldehyde is complete (monitor by TLC), add sodium cyanide

(approx. 10 molar equivalents) to the reaction mixture.

Heat the mixture to reflux and maintain for several hours until the reaction is complete

(monitor by TLC).

Cool the reaction mixture to room temperature and quench with water.

Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by silica gel column chromatography to afford 2-(4-(benzyloxy)-1H-
indol-3-yl)acetonitrile.

Self-Validation: The progress of the reaction should be meticulously monitored by Thin Layer

Chromatography (TLC) at each stage. The identity and purity of the final product should be

confirmed by spectroscopic methods such as NMR and Mass Spectrometry, and by its melting

point.

Synthesis of the Precursor: 4-Benzyloxyindole
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For instances where the starting aldehyde is not readily available, the synthesis of the

precursor, 4-benzyloxyindole, is a necessary preliminary step. A well-established and reliable

procedure for this is documented in Organic Syntheses.[5] This multi-step synthesis starts from

2-methyl-3-nitrophenol.

2-Methyl-3-nitrophenol

6-Benzyloxy-2-nitrotoluene

Step A

Benzyl chloride, K₂CO₃, DMF

(E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene

Step B

N,N-dimethylformamide
dimethyl acetal, pyrrolidine, DMF

4-Benzyloxyindole

Step C

Raney Nickel, Hydrazine hydrate,
THF/MeOH

Click to download full resolution via product page

Caption: Synthesis workflow for the precursor, 4-Benzyloxyindole.[5]

Applications in Drug Development
2-(4-(benzyloxy)-1H-indol-3-yl)acetonitrile is a pivotal intermediate in the synthesis of a

variety of pharmacologically active molecules. Its primary utility lies in its role as a precursor to

4-substituted tryptamines.

Synthesis of Psilocin and Psilocybin Analogues
A significant application of this compound is in the synthesis of psilocin (4-hydroxy-N,N-

dimethyltryptamine) and its prodrug, psilocybin.[6] Psilocybin is currently under intense

investigation for its therapeutic potential in treating various psychiatric disorders, including
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depression, anxiety, and addiction.[6] The benzyloxy group serves as a robust protecting group

for the 4-hydroxyl functionality of the indole ring, which is sensitive to oxidation.

The synthesis of psilocin from 2-(4-(benzyloxy)-1H-indol-3-yl)acetonitrile typically involves

the reduction of the nitrile group to a primary amine, followed by reductive amination to

introduce the two methyl groups on the nitrogen atom. Finally, deprotection of the benzyl group

yields psilocin.

Intermediate for Other Pharmaceutical Compounds
Beyond its use in the synthesis of psychedelic compounds, 2-(4-(benzyloxy)-1H-indol-3-
yl)acetonitrile is a valuable building block for other pharmaceutical agents. It is an

intermediate in the synthesis of 4-Hydroxytryptamine Creatinine, a neurotransmitter agonist.[1]

This highlights its importance in the development of medications targeting neurological and

psychiatric conditions.[1]

Spectroscopic Analysis
Note: Experimentally obtained spectroscopic data for 2-(4-(benzyloxy)-1H-indol-3-
yl)acetonitrile is not widely available in public databases. The information below is based on

data for structurally related compounds and predicted values. Researchers should obtain their

own analytical data for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole

ring protons, the benzylic protons of the protecting group, the aromatic protons of the benzyl

group, and the methylene protons of the acetonitrile side chain. The indole N-H proton will

likely appear as a broad singlet at a downfield chemical shift.

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the indole ring

carbons, the benzylic carbon, the aromatic carbons of the benzyl group, the methylene

carbon of the acetonitrile side chain, and the nitrile carbon.

Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the indole

ring (around 3400-3300 cm⁻¹), the C≡N stretch of the nitrile group (around 2250 cm⁻¹), and C-
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O stretching vibrations from the benzyloxy group.

Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation

pattern can provide further structural information, with a prominent peak corresponding to the

loss of the benzyl group being a likely feature.

Safety and Handling
As with all chemical reagents, 2-(4-(benzyloxy)-1H-indol-3-yl)acetonitrile should be handled

in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including

gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to

the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b027840?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b027840?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

